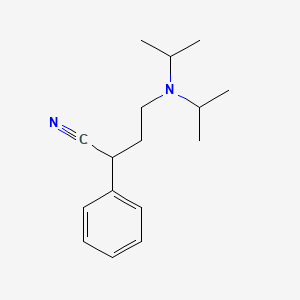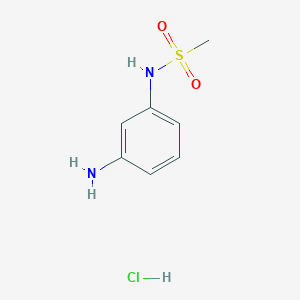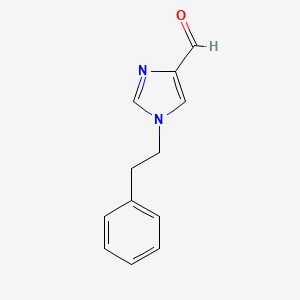![molecular formula C25H31N7O2 B3145309 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one CAS No. 571189-51-0](/img/structure/B3145309.png)
6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Descripción general
Descripción
This compound, also known as 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-nitrosopiperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one , is a chemical of significant interest. It has a molecular weight of 476.54 . Another variant of this compound is the hydrochloride form, which has a molecular weight of 484 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H28N8O3/c1-15-19-14-26-24(27-20-8-7-18(13-25-20)30-9-11-31(29-35)12-10-30)28-22(19)32(17-5-3-4-6-17)23(34)21(15)16(2)33/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,25,26,27,28) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . or 98% .Aplicaciones Científicas De Investigación
Cancer Research
This compound is also known as Palbociclib . It has been used in the treatment of diseases or disorders related to the activity of cyclin-dependent kinase (CDK) 4/6 . CDK 4/6 are key regulators of the cell cycle that play a significant role in cancer cell proliferation. By inhibiting these kinases, Palbociclib can halt the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Pharmaceutical Formulations
New salts and crystalline forms of Palbociclib have been developed . These new forms can improve the drug’s solubility, stability, and bioavailability, which can lead to better therapeutic outcomes .
Tyrosine Kinase Inhibitors
The combination of substituents at C2 and C4 of pyrido[2,3-d]pyrimidin-7(8H)-ones is normally in correlation with the biological activity desired for such heterocycles . This makes it a potential candidate for the development of tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a key role in the regulation of normal cellular processes. Aberrations in tyrosine kinases are frequently implicated in many types of cancer .
Receptor Selectivity
The substitution pattern at C5 and C6 is usually responsible for the selectivity of one receptor with respect to another . This means that by modifying these positions, it might be possible to develop drugs that target specific receptors more selectively, reducing side effects and improving therapeutic efficacy .
Synthetic Chemistry
This compound is an example of pyrido[2,3-d]pyrimidin-7(8H)-ones . The synthesis of these compounds involves several steps, including the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group . This makes it a valuable compound for studying synthetic chemistry techniques .
Drug Discovery
Given its biological activity and the possibility of modifying its structure to achieve receptor selectivity, this compound is a valuable starting point for drug discovery. By making systematic modifications to its structure and testing the resulting compounds for biological activity, it may be possible to discover new drugs with improved properties .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb), a key protein involved in cell cycle progression . This results in a halt in the cell cycle at the G1 phase, preventing the cell from entering the S phase and thus inhibiting cell proliferation .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK4 and CDK6, it disrupts the normal progression of the cell cycle, leading to a halt at the G1 phase . This can have downstream effects on various cellular processes that are dependent on cell cycle progression, including DNA replication, cell growth, and cell division .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle at the G1 phase, it prevents cells from dividing and growing. This can be particularly effective in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propiedades
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSZUBKCQUPZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107181 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |
CAS RN |
571189-51-0 | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)











